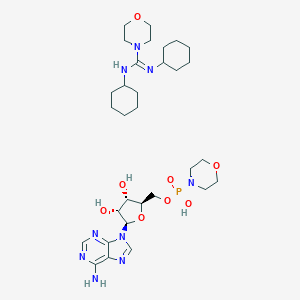

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

描述

α-酮-β-甲基戊酸,也称为3-甲基-2-氧代戊酸,是一种属于α-酮酸类的有机化合物。它是支链氨基酸异亮氨酸的代谢产物,在各种代谢途径中发挥着重要作用。 该化合物既是糖原生成剂,也是生酮剂,这意味着它可以转化为葡萄糖和酮体 .

准备方法

合成路线和反应条件: α-酮-β-甲基戊酸可以通过使用 L-氨基酸脱氨酶对 L-异亮氨酸进行酶促脱氨来合成。 该酶催化 L-异亮氨酸中氨基的去除,导致形成 α-酮-β-甲基戊酸 .

工业生产方法: 在工业环境中,α-酮-β-甲基戊酸的生产涉及使用来自奇异变形杆菌的工程化 L-氨基酸脱氨酶,该酶在 大肠杆菌中异源表达。通过修饰其底物结合腔和入口通道,酶的催化效率得到提高。 这种方法可以实现高产率和转化率 .

化学反应分析

反应类型: α-酮-β-甲基戊酸经历各种化学反应,包括:

氧化: 它可以氧化形成相应的酸。

还原: 它可以还原形成醇。

取代: 它可以参与取代反应,其中官能团被取代。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,酸和碱。

主要产物:

氧化: 形成羧酸。

还原: 形成醇。

取代: 形成各种取代衍生物.

科学研究应用

Enzymatic Reactions

Adenosine 5'-monophosphomorpholidate is primarily utilized as an activated nucleotide in enzymatic reactions. It serves as a substrate for enzymes that catalyze the transfer of phosphate groups to various biomolecules.

- Phosphocholination : The compound has been employed in studies focusing on the phosphocholination of proteins, particularly by the enzyme AnkX from Legionella pneumophila. This enzymatic process modifies proteins by adding a phosphocholine moiety, which is crucial for understanding protein interactions during bacterial infections .

Protein Functionalization

The ability to modify proteins selectively is essential for studying their functions and interactions. Adenosine 5'-monophosphomorpholidate has been used in innovative strategies for protein labeling.

- Site-specific Labeling : Research indicates that this compound can be used to label specific amino acid sequences within proteins, allowing for detailed studies of protein dynamics and interactions in cellular environments. This method enhances the ability to track and analyze proteins within complex biological systems .

Nucleotide Synthesis

Adenosine 5'-monophosphomorpholidate serves as an important intermediate in the synthesis of other nucleotides.

- Flavine Adenine Dinucleotide (FAD) : It is involved in the biosynthesis of FAD, a vital cofactor in various enzymatic reactions, particularly those related to redox processes within cells . The compound's structure facilitates its conversion into other nucleotides, thereby playing a crucial role in nucleotide metabolism.

Research and Development

The compound's utility extends into research applications where it aids in developing new biochemical assays and therapeutic strategies.

- Biochemical Assays : Its application in developing assays for detecting specific protein modifications or interactions is significant. For instance, it can be used to create fluorescently labeled derivatives that allow researchers to visualize protein dynamics in live cells .

Case Study 1: Protein Modification Using AnkX

In a study exploring the functionalization of Rab1b protein via AnkX-catalyzed phosphocholination, adenosine 5'-monophosphomorpholidate was used as a substrate to introduce modifications selectively. The results demonstrated how such modifications could influence protein interactions during bacterial infection processes .

Case Study 2: Synthesis of UDP Derivatives

Another application involved synthesizing uridine diphosphate derivatives using adenosine 5'-monophosphomorpholidate as a precursor. This process highlighted its versatility in generating nucleotide analogs that can be utilized in various biochemical pathways .

作用机制

α-酮-β-甲基戊酸通过其在代谢途径中的作用发挥作用。它被代谢形成乙酰辅酶 A 和琥珀酰辅酶 A,它们是柠檬酸循环中的中间体。 支链 α-酮酸脱氢酶复合物催化这种转化,在能量产生和氨基酸代谢中发挥着至关重要的作用 .

类似化合物:

- α-酮异己酸

- α-酮异戊酸

- α-酮戊二酸

比较:

- α-酮异己酸: 来自亮氨酸,主要参与肌肉代谢。

- α-酮异戊酸: 来自缬氨酸,参与能量产生。

- α-酮戊二酸: 柠檬酸循环中的中间体,参与氨基酸代谢。

相似化合物的比较

- Alpha-Ketoisocaproic Acid

- Alpha-Ketoisovaleric Acid

- Alpha-Ketoglutaric Acid

Comparison:

- Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.

- Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.

- Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.

Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .

生物活性

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS Number: 24558-92-7) is a nucleotide analog that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid synthesis and enzyme inhibition. This compound is characterized by its complex molecular structure, which includes a morpholine moiety and a phosphomorpholidate group, contributing to its biochemical reactivity and interaction with various biological targets.

- Molecular Formula : CHNOP

- Molecular Weight : 709.77 g/mol

- Structure : The compound features a morpholine ring and a phosphoramide group, which are critical for its biological interactions.

Adenosine 5'-monophosphomorpholidate acts primarily as a substrate for various kinases and nucleotidyl transferases. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in phosphorylation reactions, potentially leading to the activation or inhibition of downstream signaling pathways.

Biological Activity

-

Inhibition of Enzymes :

- Studies have shown that adenosine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance, the compound has been evaluated for its inhibitory effects on purine biosynthesis pathways, particularly targeting enzymes like GARFTase, which is crucial for cell proliferation in cancer cells .

-

Cell Proliferation :

- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, one study reported that at high concentrations, it achieved over 99% inhibition of colony formation in KB cells, indicating its potential as an anticancer agent .

- Reactivity with Nucleophiles :

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of adenosine analogs, including adenosine 5'-monophosphomorpholidate, and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth by interfering with nucleotide synthesis pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) by adenosine analogs. The study found that certain modifications to the adenosine structure significantly improved potency against PRMT5, highlighting the importance of chemical structure in biological activity .

Data Table: Biological Activity Summary

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFOCCDQZWOQI-HZGXGGOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648702 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-92-7 | |

| Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。